molecular formula C19H23NO B2729397 (2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356536-79-3

(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B2729397
CAS RN: 356536-79-3
M. Wt: 281.399
InChI Key: PFYGZRURHRYWBG-UHFFFAOYSA-N
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Description

2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine, commonly referred to as 2,2-Diphenyl-ethyl-THF-amine or 2,2-Diphenyl-ethyl-THF-amine, is an organic compound belonging to the class of heterocyclic amines. It is a colorless, crystalline solid that is soluble in water and has a melting point of about 140°C. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of a range of drugs, including antifungals, antihistamines, anti-inflammatory agents, and anti-seizure medications.

Scientific Research Applications

Gas Transport Properties

Research into amine-containing polyurethanes and poly(urethane-urea)s, utilizing compounds similar to “(2,2-Diphenyl-ethyl)-(tetrahydro-furan-2-ylmethyl)-amine,” has shown promising applications in gas separation membranes. These studies highlight the importance of amine functional groups in enhancing gas transport properties for industrial applications, such as separation of He, H2, O2, N2, CH4, and CO2 gases (Teo, Chen, & Kuo, 1998).

Interaction with Dyes

Investigations into the interactions between protonated merocyanine dyes and amines have revealed insights into solvatochromic behavior in various solvents, which is essential for developing new materials and sensors (Ribeiro, Sidooski, Nandi, & Machado, 2011).

Organosilicon Synthesis

Studies on the synthesis of isocyanates, involving reactions of amines similar to the compound , have provided novel pathways for producing important intermediates in the pharmaceutical and agrochemical industries (Lebedev et al., 2006).

Polymerization Processes

Research into the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents an eco-friendly alternative to traditional petroleum-based polymers, showcasing the potential for sustainable material development (Jiang et al., 2015).

Ligand Design for Catalysis

The design and synthesis of diphenylphosphinoamine ligands have significantly impacted the field of catalysis, particularly in ethylene oligomerization reactions. These advancements facilitate the development of highly selective and efficient catalyst systems for producing industrial chemicals (Kuhlmann et al., 2007).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2,2-diphenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-8-16(9-4-1)19(17-10-5-2-6-11-17)15-20-14-18-12-7-13-21-18/h1-6,8-11,18-20H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYGZRURHRYWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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